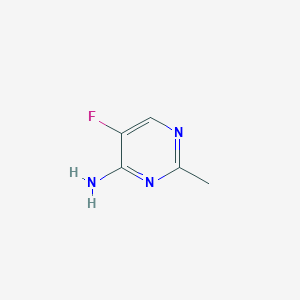

5-Fluoro-2-methylpyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOGAEOIYYTKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633495 | |

| Record name | 5-Fluoro-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416372-67-2 | |

| Record name | 5-Fluoro-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methylpyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 5-Fluoro-2-methylpyrimidin-4-amine, a key building block in the development of advanced pharmaceutical agents. The document is intended for researchers, medicinal chemists, and process development scientists. It delves into two primary, field-proven methodologies: a convergent ring-closure synthesis utilizing a fluorinated building block and a late-stage direct fluorination of a pre-formed pyrimidine scaffold. For each pathway, this guide presents a detailed mechanistic analysis, step-by-step experimental protocols, and a discussion of the underlying chemical principles that govern these transformations. A third potential, though less established, synthetic route commencing from 5-fluorouracil is also briefly explored.

Introduction: The Significance of this compound

Fluorinated pyrimidines are a privileged structural motif in medicinal chemistry, imparting unique pharmacological properties to bioactive molecules. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability. This compound, in particular, serves as a crucial intermediate in the synthesis of a variety of therapeutic agents, including kinase inhibitors and other targeted therapies. The precise arrangement of the fluoro, methyl, and amino substituents on the pyrimidine core allows for tailored interactions with biological targets. Consequently, robust and efficient synthetic access to this compound is of paramount importance in drug discovery and development. This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis of this valuable compound.

Pathway I: Convergent Ring-Closure Synthesis

This elegant and highly efficient approach constructs the fluorinated pyrimidine ring in a convergent manner from a pre-fluorinated C3 building block and an amidine. This strategy is lauded for its mild reaction conditions and often excellent yields.[1]

Overview of the Ring-Closure Strategy

The core of this pathway is the cyclocondensation reaction between potassium (Z)-2-cyano-2-fluoroethenolate and acetamidine hydrochloride. The fluorinated enolate provides the C4, C5, and C6 atoms of the pyrimidine ring, while the acetamidine hydrochloride supplies the N1, C2, and N3 atoms, along with the C2-methyl group.

Proposed Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The following steps outline the plausible mechanistic pathway:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of acetamidine attacks the electrophilic carbon of the nitrile group in the fluoroenolate.

-

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the carbonyl-like carbon of the enolate, initiating the ring closure.

-

Elimination and Tautomerization: Subsequent elimination of a molecule of water and tautomerization leads to the formation of the aromatic this compound.

Caption: Proposed mechanism for the cyclocondensation reaction.

Experimental Protocol

The following protocol is adapted from the literature and provides a representative procedure for this synthesis.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Potassium (Z)-2-cyano-2-fluoroethenolate | 125.14 | 2.0 | 1.0 |

| Acetamidine hydrochloride | 94.54 | 2.2 | 1.1 |

| Methanol (MeOH) | - | - | - |

Procedure:

-

To a solution of potassium (Z)-2-cyano-2-fluoroethenolate (250 mg, 2.0 mmol) in methanol (10 mL) is added acetamidine hydrochloride (208 mg, 2.2 mmol).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway II: Direct Fluorination of a Pyrimidine Scaffold

This pathway represents a more linear approach, where the fluorine atom is introduced at a late stage onto a pre-existing 2-methylpyrimidin-4-amine scaffold. This method relies on the use of a potent electrophilic fluorinating agent and a silver promoter to achieve regioselectivity.

Overview of the Direct Fluorination Strategy

The direct fluorination of 2-amino-4-methylpyrimidine is achieved using an electrophilic fluorine source, such as Selectfluor™, in the presence of a silver salt, typically silver carbonate (Ag₂CO₃).[2] The silver salt is crucial for promoting the reaction and directing the fluorination to the C5 position.[3]

Proposed Reaction Mechanism

The precise mechanism of silver-promoted fluorination is a subject of ongoing research, but it is generally believed to involve a silver(I)/silver(II) catalytic cycle.[4][5] A plausible mechanism is as follows:

-

Coordination: The silver(I) salt coordinates to the pyrimidine ring, likely at the nitrogen atoms, activating the ring towards electrophilic attack.

-

Oxidation of Silver: Selectfluor oxidizes Ag(I) to a highly reactive Ag(II) species.

-

Electrophilic Attack: The electron-rich C5 position of the pyrimidine ring attacks the electrophilic fluorine of the Ag(II)-F species, or a related complex.

-

Rearomatization: Loss of a proton from the C5 position restores the aromaticity of the pyrimidine ring, yielding the 5-fluorinated product and regenerating the active silver catalyst.

Caption: Proposed mechanism for silver-promoted fluorination.

Experimental Protocol

The following is a general procedure for the silver-promoted fluorination of an aminopyrimidine derivative, which can be adapted for 2-amino-4-methylpyrimidine.[2][6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Amino-4-methylpyrimidine | 109.13 | 1.0 | 1.0 |

| Selectfluor™ | 354.26 | 1.2 | 1.2 |

| Silver Carbonate (Ag₂CO₃) | 275.75 | 1.5 | 1.5 |

| Acetonitrile (MeCN) | - | - | - |

Procedure:

-

To a solution of 2-amino-4-methylpyrimidine (109 mg, 1.0 mmol) in acetonitrile (10 mL) is added silver carbonate (413 mg, 1.5 mmol).

-

The mixture is stirred at room temperature for 10 minutes.

-

Selectfluor™ (425 mg, 1.2 mmol) is added in one portion.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield this compound.

Alternative Pathway: Synthesis from 5-Fluorouracil

A third potential route to this compound begins with the readily available starting material, 5-fluorouracil. This pathway involves the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine, followed by selective functionalization.

Pathway Overview

-

Dichlorination: 5-Fluorouracil is treated with a chlorinating agent, such as phosphorus oxychloride, to yield 2,4-dichloro-5-fluoropyrimidine.[7][8][9]

-

Regioselective Amination: The more reactive C4-chloro substituent is selectively displaced by an amino group.

-

Methylation: The remaining C2-chloro group is then replaced by a methyl group. The specifics of this methylation step on this particular substrate require further investigation and optimization.

Due to the challenges in achieving selective methylation at the C2 position in the presence of the amino group at C4, this pathway is currently less established than the two primary routes detailed above.

Conclusion

This technical guide has detailed two robust and reliable synthetic pathways for the preparation of this compound. The convergent ring-closure method offers the advantages of mild conditions and high yields, making it an attractive option for laboratory-scale synthesis. The direct fluorination approach provides a more linear route, which may be amenable to certain diversification strategies. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development program. The mechanistic insights and detailed protocols provided herein are intended to empower researchers to confidently synthesize this important fluorinated pyrimidine intermediate.

References

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silver-promoted selective fluorination of 2-aminopyrimidines: synthesis of 5-fluoro-2-aminopyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Item - Ag-Assisted Fluorination of Unprotected 4,6-Disubstituted 2âAminopyrimidines with Selectfluor - figshare - Figshare [figshare.com]

- 4. Mechanistic study of silver-catalyzed decarboxylative fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 8. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]

Spectroscopic data for 5-Fluoro-2-methylpyrimidin-4-amine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methylpyrimidin-4-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₅H₆FN₃), a key heterocyclic compound often utilized in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the pyrimidine scaffold can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.[1] Therefore, unambiguous structural confirmation and purity assessment are critical. This document serves as a detailed reference for researchers, offering an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Molecular Structure

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, including the standard numbering of the pyrimidine ring, is presented below. This structure forms the basis for all subsequent spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy

Proton NMR reveals the number and types of hydrogen atoms in the molecule. The spectrum is characterized by three distinct signals corresponding to the aromatic, amine, and methyl protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~12-15 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Data and Interpretation: The ¹H NMR spectrum, typically run in DMSO-d₆, shows the expected signals. The amine protons often appear as a broad singlet due to quadrupole broadening and chemical exchange. The single proton on the pyrimidine ring (H-6) is split into a doublet by the adjacent fluorine atom, a key diagnostic feature.

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ~7.9 | Doublet (d) | ~3.4 | H-6 |

| ~6.8 | Broad Singlet (br s) | - | NH₂ |

| ~2.3 | Singlet (s) | - | CH₃ |

| Note: Data is representative and sourced from typical values for similar structures. Exact shifts can vary with solvent and concentration. |

Causality Behind Observations:

-

H-6 Doublet: The through-bond interaction between the ¹H nucleus at position 6 and the ¹⁹F nucleus at position 5 results in spin-spin coupling, splitting the H-6 signal into a doublet. The magnitude of this coupling constant (~3-4 Hz) is characteristic of a three-bond coupling (³J_HF) in an aromatic system.

-

Downfield H-6: The H-6 proton is deshielded (shifted downfield) due to the electron-withdrawing effects of the adjacent ring nitrogen (N-1) and the fluorine atom.

-

NH₂ Broadness: The protons of the primary amine can exchange with trace amounts of water in the solvent and are subject to quadrupolar broadening from the ¹⁴N nucleus, resulting in a broad signal.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton. A key feature for this molecule is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom and provides definitive structural confirmation.

Data and Interpretation: Five distinct signals are expected for the five carbon atoms in the molecule. The carbon directly bonded to fluorine (C-5) exhibits a large one-bond coupling constant (¹J_CF), while adjacent carbons show smaller couplings.

| Chemical Shift (δ) / ppm | Multiplicity (C-F Coupling) | Coupling Constant (J_CF) / Hz | Assignment |

| ~159 | Doublet (d) | ~4 | C-2 |

| ~153 | Doublet (d) | ~11 | C-4 |

| ~144 | Doublet (d) | ~255 | C-5 |

| ~138 | Doublet (d) | ~17 | C-6 |

| ~21 | Singlet (s) | - | CH₃ |

| Note: Data is representative and based on values reported for 5-Fluoro-2-methylpyrimidine-4-amine.[2] |

Causality Behind Observations:

-

¹J_CF Coupling: The signal for C-5 is split into a doublet with a very large coupling constant (~255 Hz). This is characteristic of a direct, one-bond C-F interaction and is the most definitive NMR evidence for the position of the fluorine atom.

-

Multi-bond Couplings: C-4 and C-6, which are two bonds away from the fluorine, show smaller doublet splittings (²J_CF). C-2, three bonds away, shows an even smaller coupling (³J_CF). This predictable pattern of C-F coupling is invaluable for spectral assignment.[2]

¹⁹F NMR Spectroscopy

Fluorine-19 is a high-sensitivity nucleus with a wide chemical shift range, making ¹⁹F NMR an excellent tool for analyzing fluorinated compounds.[3]

Data and Interpretation: A single signal is expected for the one fluorine atom in the molecule. This signal will be coupled to the adjacent H-6 proton, appearing as a doublet.

| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ~ -160 | Doublet (d) | ~3.4 | F-5 |

| Note: Chemical shifts are referenced to CFCl₃. Data is representative.[2] |

Causality Behind Observations: The chemical shift of ~-160 ppm is within the typical range for fluorine attached to an aromatic ring.[4] The observed doublet multiplicity and coupling constant must match the values observed in the ¹H NMR spectrum for the H-6 proton, providing a self-validating system of cross-correlation between the two experiments.

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for key absorption bands.

Data and Interpretation: The IR spectrum provides clear evidence for the amine, aromatic, and fluoro-substituted components of the molecule.

| Wavenumber (ν) / cm⁻¹ | Intensity | Vibrational Mode Assignment |

| 3235 | Medium-Strong | N-H stretching (amine) |

| 3064 | Medium | Aromatic C-H stretching |

| 1667 | Strong | C=C / C=N ring stretching, N-H scissoring |

| 1605 | Strong | C=C / C=N ring stretching |

| 1498, 1448, 1414 | Medium | Aromatic ring vibrations |

| 1199 | Strong | C-F stretching |

| Data sourced from published literature.[2] |

Causality Behind Observations:

-

N-H Stretch: The band at 3235 cm⁻¹ is characteristic of N-H stretching vibrations in primary amines.[5]

-

Ring Vibrations: The strong absorptions between 1670 cm⁻¹ and 1400 cm⁻¹ are typical for the complex C=C and C=N bond stretching vibrations within a heteroaromatic ring system like pyrimidine.[6] The N-H bending (scissoring) mode also contributes to this region.

-

C-F Stretch: The strong band at 1199 cm⁻¹ falls squarely in the region expected for the C-F stretching vibration (typically 1400-1000 cm⁻¹), confirming the presence of the fluorine substituent.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. For this molecule, positive ion mode is typically used, which will detect the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, ion trap, or TOF), which separates them based on their mass-to-charge ratio (m/z).

Data and Interpretation: The primary goal is to observe the protonated molecular ion, which confirms the molecular weight.

-

Molecular Formula: C₅H₆FN₃

-

Monoisotopic Mass: 127.0546 g/mol

-

Expected Ion (ESI+): [M+H]⁺ = 128.0624 m/z

Predicted Fragmentation Pattern: Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment in predictable ways. The pyrimidine ring is relatively stable, but losses of small neutral molecules are common.

| m/z (Predicted) | Loss | Fragment Identity |

| 128 | - | [M+H]⁺ |

| 111 | -NH₃ | Loss of ammonia from the protonated amine |

| 101 | -HCN | Loss of hydrogen cyanide from the ring |

| 85 | -CH₃CN | Loss of acetonitrile, involving the methyl group |

Causality Behind Fragmentation: The fragmentation of pyrimidine derivatives often involves the cleavage of the ring, typically initiated after the loss of a substituent.[7] The presence of the amine group provides a likely site for initial fragmentation via the loss of ammonia. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is true for this compound (127 amu).[8]

Caption: Predicted fragmentation pathway for [M+H]⁺ of the title compound.

Conclusion

The collective spectroscopic data provides an unambiguous and self-consistent characterization of this compound. ¹H and ¹⁹F NMR confirm the proton-fluorine coupling, ¹³C NMR definitively locates the fluorine atom via the large ¹J_CF coupling constant, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight. This technical guide serves as a robust reference for researchers, ensuring high standards of scientific integrity and quality control in the use of this important chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. article.sapub.org [article.sapub.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility and Stability of 5-Fluoro-2-methylpyrimidin-4-amine: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylpyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its fundamental physicochemical properties, particularly solubility and stability, is critical for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and integrity of downstream processes in drug development. This guide provides a detailed examination of the factors governing the solubility and stability of this compound. It offers field-proven, step-by-step protocols for experimental determination, discusses potential degradation pathways, and outlines the development of a stability-indicating analytical method. The principles and methodologies described herein are grounded in established scientific literature and regulatory expectations, providing researchers with a self-validating framework for characterization.

Introduction and Physicochemical Profile

This compound belongs to the fluorinated pyrimidine class, a scaffold of significant interest in drug discovery due to the unique modulatory effects of fluorine on metabolic stability, pKa, and binding interactions. The stability and solubility of this intermediate are paramount; poor solubility can hinder reaction kinetics and purification, while instability can lead to impurity formation, impacting yield and safety profiles.

Molecular Structure:

Predicted Physicochemical Properties:

While experimental data for this specific intermediate is not widely published, its properties can be inferred from its constituent functional groups and related analogues.

-

pKa (Acid Dissociation Constant): The pyrimidine ring is weakly basic.[1] The electron-donating amino group at the C4 position increases the basicity of the ring nitrogens, while the strongly electron-withdrawing fluorine atom at the C5 position significantly decreases it. The methyl group at C2 has a minor electron-donating effect. Consequently, the primary protonation site will be one of the ring nitrogens, with an estimated pKa in the range of 2.0-3.5, making it a weak base.

-

logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. The methyl group increases lipophilicity, while the amino group decreases it. Fluorine substitution generally increases logP. The calculated XLogP3 for the related 2-methylpyrimidin-4-amine is 0.3.[2] The addition of fluorine would likely increase this value, suggesting moderate lipophilicity. A balanced logP is crucial for achieving solubility in both aqueous and organic solvent systems commonly used in synthesis and formulation.[3]

Solubility Profile: Theory and Experimental Determination

Solubility is a critical parameter that dictates the utility of a compound in various stages of development. For this compound, its amphiphilic nature—possessing both hydrogen bond donors/acceptors and a nonpolar methyl group—suggests a nuanced solubility profile.

Causality of Solvent Selection

The choice of solvents for solubility assessment is driven by the need to cover a wide range of polarities and functionalities, representing environments the compound might encounter.

-

Protic Solvents (e.g., Water, Methanol, Ethanol): Capable of hydrogen bonding, they are expected to interact favorably with the amine group and ring nitrogens. Solubility will be heavily influenced by pH in aqueous media.

-

Aprotic Polar Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents can accept hydrogen bonds and possess large dipole moments, making them effective at solvating polar molecules.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): These are unlikely to be effective solvents due to the polar nature of the amine and the pyrimidine ring, but are tested to define the compound's solubility limits.

Protocol: Equilibrium Solubility Determination

This protocol establishes a self-validating system by ensuring that equilibrium is reached and that the analytical method used for quantification is accurate.

Objective: To determine the approximate solubility of this compound in various solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each selected solvent in separate glass vials. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., mobile phase) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 4.

-

Calculation: Determine the solubility (e.g., in mg/mL) by correcting for the dilution factor.

Workflow for Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Expected Solubility Data Summary

While quantitative data is pending experimental determination, a qualitative summary based on chemical principles is presented below.

| Solvent Class | Example Solvent | Expected Solubility | Rationale |

| Polar Protic | Water (pH 7) | Low to Moderate | Amphiphilic nature; solubility will be pH-dependent. |

| Methanol | High | Good polarity match and H-bonding capability. | |

| Polar Aprotic | Acetonitrile (ACN) | Moderate | Solvates polar groups effectively. |

| Dimethyl Sulfoxide (DMSO) | High | Highly effective solvent for a wide range of polar compounds. | |

| Nonpolar | Toluene | Very Low | Mismatch in polarity. |

| Hexanes | Insoluble | Significant polarity mismatch. |

Stability Profile and Forced Degradation

Understanding the chemical stability of this compound is essential for defining appropriate storage conditions and anticipating potential degradants. Forced degradation studies are a cornerstone of this evaluation, intentionally stressing the molecule to predict its degradation pathways.[2][4] These studies are fundamental to developing a stability-indicating analytical method—a method that can resolve the parent compound from any significant degradation products.[5][6]

Protocol: Forced Degradation Study

This protocol is designed based on the principles outlined in ICH guidelines (e.g., Q1A(R2)) to provide insight into the intrinsic stability of the molecule.[7][8] The goal is to achieve 5-20% degradation, as excessive stress can lead to secondary degradants not relevant to real-world storage.[2]

Objective: To identify potential degradation pathways and products under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1:1 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions (in separate vials):

-

Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 N.

-

Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 N.

-

Oxidation: Add H₂O₂ (hydrogen peroxide) to the stock solution to a final concentration of 3%.

-

Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose the stock solution to a light source that provides combined visible and UV output as specified in ICH Q1B guidelines.[9]

-

-

Time Point Analysis: Monitor the reactions at various time points (e.g., 2, 8, 24 hours).

-

Neutralization: For acid and base samples, neutralize them before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Section 4).

-

Evaluation:

-

Compare chromatograms of stressed samples to the control.

-

Calculate the percentage degradation of the parent peak.

-

Assess peak purity of the parent peak to ensure co-elution is not occurring.

-

Identify and note the relative retention times of major degradation products.

-

Workflow for Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Hypothesized Degradation Pathways

Based on the chemical structure, two primary degradation pathways are plausible under forced conditions:

-

Hydrolysis: The 4-amino group is susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 5-Fluoro-2-methylpyrimidin-4-one. The pyrimidine ring itself can also undergo hydrolytic cleavage under harsh acidic conditions.[10][11]

-

Oxidation: The electron-rich pyrimidine ring and the amino group are potential sites for oxidation.[12] Reaction with peroxide could lead to N-oxide formation on one of the ring nitrogens or other oxidative degradation products.

Hypothesized Degradation Pathways

Caption: Plausible chemical degradation pathways for the target compound.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately measure the decrease in the amount of the API due to degradation.[7] The most common and robust technique for this purpose is High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a validated method. The critical aspect of this method is its specificity—the ability to separate the main compound from all potential impurities and degradants.[8]

Objective: To develop and validate an HPLC method for the quantification of this compound and the separation of its degradation products.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions (Starting Point):

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. A gradient is essential to ensure elution of both polar and nonpolar impurities.[13]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by UV scan of the compound (likely ~254-270 nm).

-

Injection Volume: 10 µL.

-

-

Method Validation (as per ICH Q2(R1)): [13][15]

-

Specificity: Inject stressed samples from the forced degradation study to demonstrate that all degradant peaks are baseline resolved from the parent peak.

-

Linearity: Prepare a series of solutions of at least five concentrations and demonstrate a linear relationship between peak area and concentration (R² > 0.999).

-

Accuracy: Determine the recovery of the analyte in a spiked matrix.

-

Precision: Assess repeatability (multiple injections of one sample) and intermediate precision (analysis on different days or by different analysts).

-

Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy.

-

Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature) to ensure the method remains reliable.

-

Conclusion and Recommendations

Key Recommendations for Researchers:

-

Prioritize Experimental Data: The theoretical profiles presented here should be confirmed through the execution of the detailed experimental protocols.

-

Method Validation is Non-Negotiable: The reliability of any solubility or stability data is entirely dependent on the validation of the analytical method used for quantification. Adherence to ICH Q2(R1) principles is the industry standard.[13][15][16]

-

Integrate Characterization Early: Perform these studies early in the development process to inform decisions regarding synthetic route optimization, purification strategies, and long-term storage, thereby preventing costly downstream failures.

-

Structure Elucidation of Degradants: For any significant degradants identified during forced degradation, further investigation using techniques like LC-MS is recommended to elucidate their structures, which is critical for understanding the degradation mechanism and assessing potential toxicological risks.

By systematically applying these principles and methodologies, researchers can build a comprehensive data package that ensures the quality, consistency, and reliability of this compound in the drug development pipeline.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 4. [Determination of purine and pyrimidine derivatives in acid-soluble fractions of organs and tissues using high-performance reverse-phase ion-pair chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

The Strategic Deployment of 5-Fluoro-2-methylpyrimidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 5-Fluoro-2-methylpyrimidin-4-amine has emerged as a particularly valuable building block, especially in the design of targeted therapies such as kinase inhibitors. The strategic incorporation of a fluorine atom at the 5-position and a methyl group at the 2-position imparts unique physicochemical properties that can significantly enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its role in the development of kinase inhibitors for oncology. We will delve into the synthetic rationale, structure-activity relationships (SAR), and the mechanistic basis for its utility, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this versatile scaffold in their own discovery programs.

Introduction: The Privileged Pyrimidine Scaffold and the Impact of Strategic Substitution

The 2,4-diaminopyrimidine motif is a well-established pharmacophore that mimics the purine core of ATP, enabling competitive inhibition of a wide range of protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the pyrimidine scaffold has been a recurring theme in many successful drugs.[1]

The specific substitution pattern of this compound offers a compelling combination of features for the medicinal chemist:

-

The 5-Fluoro Substituent: The introduction of a fluorine atom, the most electronegative element, at the C5 position of the pyrimidine ring can have profound effects.[3] It can modulate the pKa of the neighboring amino group, influencing its hydrogen bonding capabilities within the kinase hinge region. Furthermore, the C-F bond can form favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity. From a metabolic standpoint, the C-F bond is exceptionally stable, often blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of a drug candidate.[3]

-

The 2-Methyl Group: The methyl group at the C2 position serves as a key point for diversification. It can be readily functionalized to introduce larger substituents that can probe deeper into the ATP-binding pocket, leading to increased potency and selectivity. This position allows for the attachment of various aryl or heteroaryl groups through common cross-coupling reactions, enabling the exploration of structure-activity relationships.

This guide will explore how these features are harnessed in the design and synthesis of potent and selective kinase inhibitors.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the title compound is crucial for its widespread application in drug discovery. A recently developed method provides an efficient route from simple starting materials.[4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the work of G. M. Dietz et al.[4]

Step 1: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate

This fluorinated C3 building block is prepared in two steps from fluoroacetonitrile. The initial step involves a Claisen condensation with ethyl formate.

Step 2: Cyclocondensation with Acetamidine Hydrochloride

-

Materials: Potassium (Z)-2-cyano-2-fluoroethenolate, Acetamidine hydrochloride, Methanol.

-

Procedure:

-

To a solution of potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) in methanol, add acetamidine hydrochloride (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

-

Causality Behind Experimental Choices:

-

The use of acetamidine hydrochloride directly provides the desired 2-methyl substituent on the pyrimidine ring.

-

Methanol is an effective solvent for this condensation reaction, allowing for good solubility of the reactants.

-

The reaction proceeds under mild conditions (room temperature), which is advantageous for preserving sensitive functional groups.

Application in Kinase Inhibitor Design: A Focus on JAK2 Inhibition

The 2,4-diaminopyrimidine scaffold is a key feature of several approved and investigational kinase inhibitors. A prominent example is Fedratinib , a selective inhibitor of Janus kinase 2 (JAK2).[5][6] Dysregulation of the JAK-STAT signaling pathway is a key driver of myeloproliferative neoplasms (MPNs).[5][6] While the exact synthesis of Fedratinib may not publicly detail the use of this compound, this core is highly analogous to the diaminopyrimidine core of the drug, and its derivatives are actively explored for JAK2 inhibition.[5]

The JAK-STAT Signaling Pathway and the Role of JAK2

The JAK-STAT pathway is a critical signaling cascade that transduces signals from cytokines and growth factors to the nucleus, regulating cellular processes such as proliferation, differentiation, and apoptosis.

Caption: The JAK-STAT signaling pathway and the point of inhibition by a JAK2 inhibitor.

Proposed Synthetic Route to a Kinase Inhibitor Scaffold

Building upon the this compound core, a common and powerful method for introducing aryl substituents is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the pyrimidine core (after conversion to a halide) and a boronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on established methodologies for similar scaffolds.[7][8]

Step 1: Halogenation of this compound

The amino group at the 4-position can be converted to a leaving group, such as a chloride or bromide, using standard methods (e.g., Sandmeyer reaction). For this example, let's assume we have 4-chloro-5-fluoro-2-methylpyrimidine.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Materials: 4-chloro-5-fluoro-2-methylpyrimidine, desired arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., 1,4-dioxane/water mixture).

-

Procedure:

-

To a reaction vessel, add 4-chloro-5-fluoro-2-methylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture (e.g., 4:1 dioxane:water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 4-aryl-5-fluoro-2-methylpyrimidine derivative.

-

Caption: General workflow for the synthesis of a kinase inhibitor scaffold.

Structure-Activity Relationship (SAR) Insights

The 2,4,5-trisubstituted pyrimidine scaffold allows for systematic exploration of SAR to optimize for potency, selectivity, and pharmacokinetic properties.[9]

| Position | Substitution | Rationale and Observed Effects |

| C2 | Small alkyl (e.g., methyl) | Provides a vector for further substitution. Can be replaced with other groups to modulate potency and selectivity. |

| Aryl/Heteroaryl | Can form additional interactions within the ATP binding site, often leading to increased potency. | |

| N4 | Substituted anilines | Crucial for hinge-binding interactions. The nature of the substituent on the aniline ring can significantly impact selectivity across different kinases.[9] |

| C5 | Fluoro | Enhances binding affinity through favorable electronic interactions. Blocks metabolic hotspots, improving metabolic stability.[3] |

Table 1: Representative Structure-Activity Relationships for 2,4,5-Trisubstituted Pyrimidine Kinase Inhibitors.

Quantitative Data and Biological Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors that share the aminopyrimidine scaffold. While not all contain the exact 5-fluoro-2-methyl substitution, they highlight the potential of this chemical class.

| Compound Class | Target Kinase(s) | Representative IC₅₀ (nM) | Reference |

| Diaminopyrimidine | JAK2 | Fedratinib: ~3 | [5] |

| 2-Aminopyrimidine | FLT3, CHK1 | <10 | [10] |

| 2,4-Diaminopyrimidine | Aurora A/B | <10 | |

| Pyrrolo[2,3-d]pyrimidine | EGFR | 2-33 | [10] |

Table 2: Biological Activity of Representative Aminopyrimidine-based Kinase Inhibitors.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its strategic substitution pattern provides a unique combination of features that can be exploited to design potent, selective, and metabolically robust drug candidates. The application of this scaffold in the development of kinase inhibitors, exemplified by the structural similarities to approved drugs like Fedratinib, underscores its significant potential. As our understanding of the kinome and the subtleties of drug-target interactions continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the discovery of next-generation targeted therapies. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for libraries aimed at a multitude of kinase targets, promising a bright future for this privileged scaffold in the fight against cancer and other diseases.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fedratinib in myelofibrosis [mpn-hub.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activity of 5-Fluoro-2-methylpyrimidin-4-amine and Its Derivatives

Abstract

The fluoropyrimidine scaffold is a cornerstone in medicinal chemistry, famously represented by the anticancer drug 5-Fluorouracil (5-FU). Building on this legacy, 5-Fluoro-2-methylpyrimidin-4-amine has emerged as a highly versatile and privileged core structure for the development of novel therapeutic agents. Its unique electronic properties, conferred by the fluorine atom, and multiple points for synthetic diversification make it an attractive starting point for drug discovery campaigns. This technical guide provides an in-depth analysis of the synthesis, multifaceted biological activities, and therapeutic potential of this compound and its derivatives. We will explore their established roles as anticancer agents, acting through both classical antimetabolite mechanisms and modern targeted approaches like kinase inhibition, as well as their emerging potential in antimicrobial and anti-inflammatory applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on this important class of compounds.

The Fluoropyrimidine Legacy: Context and Core Principles

The journey of fluoropyrimidines in medicine began with the landmark discovery of 5-Fluorouracil (5-FU) in 1957.[1] For decades, 5-FU has been a fundamental component of chemotherapy regimens for a range of solid tumors, including colorectal, breast, and head and neck cancers.[2][3]

The Antimetabolite Mechanism of Action

Fluoropyrimidines primarily exert their cytotoxic effects by disrupting DNA synthesis and function.[4] After cellular uptake, 5-FU is converted into three active metabolites that interfere with cellular processes through distinct pathways:

-

DNA-Directed Effects: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase (TS), inhibiting the synthesis of thymidine, a crucial component of DNA. This "thymineless death" is the primary driver of its anticancer activity.[3][4]

-

RNA-Directed Effects: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function.

-

Degradation: A significant portion of 5-FU is catabolized, which can contribute to toxic side effects.[3]

The success of 5-FU spurred the development of oral prodrugs like capecitabine and S-1, designed to improve bioavailability and tumor-selective activation.[1] It is within this rich therapeutic context that novel scaffolds like this compound are investigated, aiming to retain the beneficial properties of the fluoropyrimidine core while improving selectivity, potency, and the overall therapeutic index.

Synthesis of the this compound Scaffold

A robust and scalable synthetic route is paramount for any drug discovery program, as it enables the systematic exploration of structure-activity relationships (SAR). An efficient method for synthesizing 4-amino-5-fluoropyrimidines, including the title compound, utilizes a cyclocondensation reaction under mild conditions.[5][6]

The key starting material is potassium (Z)-2-cyano-2-fluoroethenolate, which is prepared in two steps from fluoroacetonitrile.[5][6] This fluorinated C3 building block can then be reacted with various amidine hydrochlorides to construct the pyrimidine ring. The use of hydrochloride salts is particularly advantageous as it provides the highest yields and avoids the formation of byproducts or the need for additional basic additives.[5][6]

Protocol 1: Synthesis of this compound

This protocol is adapted from the method described by Dietz, et al.[5][6]

Materials:

-

Potassium-(Z)-2-cyano-2-fluoroethenolate

-

Acetamidine hydrochloride

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a solution of potassium-(Z)-2-cyano-2-fluoroethenolate (1.0 eq) in methanol, add acetamidine hydrochloride (1.1 eq).

-

Stir the resulting mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.[7]

Causality Insight: The choice of methanol as a solvent facilitates the dissolution of the reactants, while refluxing provides the necessary activation energy for the cyclocondensation to proceed efficiently. The slight excess of the amidine hydrochloride ensures the complete consumption of the limiting fluoroenolate salt.

Visualization 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Anticancer Activity: From Antimetabolites to Targeted Kinase Inhibition

The pyrimidine core is a well-established pharmacophore in oncology. Derivatives of this compound exhibit anticancer activity through diverse mechanisms, most notably as kinase inhibitors.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8] The 2-aminopyrimidine scaffold is a privileged structure for designing potent and selective kinase inhibitors.

Mechanism Insight: The nitrogen atoms in the pyrimidine ring act as key hydrogen bond acceptors, often interacting with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity. The 5-fluoro substituent can modulate the basicity of the ring nitrogens and form favorable orthogonal interactions within the binding site.

Visualization 2: Generalized Kinase Inhibition Pathway

Caption: Pyrimidine derivatives often act as ATP-competitive kinase inhibitors.

Notable Kinase Targets and Derivatives

-

FLT3 and CHK1: Mutations in Fms-like tyrosine kinase 3 (FLT3) are common in Acute Myeloid Leukemia (AML). Dual inhibitors of FLT3 and CHK1 have shown promise. Derivatives built on a 5-trifluoromethyl-2-aminopyrimidine core, a close analog of our topic scaffold, have demonstrated potent dual inhibitory activity and powerful antiproliferative effects against AML cell lines like MV4-11.[9]

-

JAK2: The Janus kinase 2 (JAK2) V617F mutation is a key driver of myeloproliferative neoplasms (MPNs). Selective JAK2 inhibitors are sought to reduce side effects associated with inhibiting other JAK family members.[10] N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as highly potent and selective JAK2 inhibitors, demonstrating the capacity of this scaffold to achieve high target selectivity.[10]

-

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Pyrrolo[3,2-d]pyrimidine derivatives, which incorporate a 4-phenoxy-pyrimidine moiety, have been developed as potent type-II inhibitors of VEGFR2, binding to the inactive conformation of the kinase.[11]

Data Table 1: Representative Kinase Inhibitory Activity of Pyrimidine Derivatives

| Compound Class | Target Kinase | IC₅₀ Value | Cell Line / Assay | Reference |

| 5-(Trifluoromethyl)pyrimidin-2-amine | FLT3 | <4 nM (Cell IC₅₀) | MV4-11 (AML) | [9] |

| 5-(Trifluoromethyl)pyrimidin-2-amine | CHK1 | Potent (Enzymatic) | Biochemical Assay | [9] |

| N-phenylpyrimidin-2-amine | JAK2 | 5 nM (Enzymatic) | Biochemical Assay | [10] |

| Pyrrolo[3,2-d]pyrimidine | VEGFR2 | Potent (Enzymatic) | Biochemical Assay | [11] |

| Aminopyrimidine Core | PLK4 | 6.7 nM (Enzymatic) | Biochemical Assay | [12] |

Antimicrobial and Other Biological Activities

While oncology is a major focus, the pyrimidine scaffold demonstrates a broad spectrum of biological activities.[13] The precedent for this is well-established; 5-fluorocytosine is a clinically used antifungal agent that works by being converted to 5-FU within fungal cells, which lack cytosine deaminase.[2][5]

-

Antifungal and Antibacterial Activity: Novel pyrimidine derivatives are continuously being synthesized and evaluated for antimicrobial properties.[13] For instance, certain N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have shown moderate activity against various bacterial and fungal strains.[14]

-

Anti-inflammatory Activity: Some 5-fluoro-2-aminopyrimidine derivatives have shown potent inhibition of immune-activated nitric oxide (NO) production in vitro, suggesting potential for development as anti-inflammatory agents.[15]

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of new derivatives, standardized in vitro assays are essential for generating reliable and comparable data.

Protocol 2: Cell-Based Antiproliferative Assay (e.g., CellTiter-Glo®)

Purpose: To determine the concentration at which a compound inhibits cancer cell growth by 50% (GI₅₀ or IC₅₀). This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., MV4-11 for AML)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

96-well clear-bottom, opaque-walled plates

-

Test compound (solubilized in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Addition: Prepare a serial dilution of the test compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and no-cell (blank) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Assay Development: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: Subtract the blank reading, normalize the data to the vehicle control (100% viability), and plot the percent viability against the log of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Visualization 3: Antiproliferative Assay Workflow

Caption: Standard workflow for a 72-hour cell viability assay.

Conclusion and Future Outlook

This compound and its derivatives represent a fertile ground for modern drug discovery. While rooted in the historical success of fluoropyrimidine antimetabolites, the true potential of this scaffold lies in its application as a core for targeted therapies, particularly kinase inhibitors. The synthetic accessibility allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Developing Highly Selective Inhibitors: Leveraging structural biology and computational modeling to design derivatives that target specific kinases or mutant isoforms, thereby minimizing off-target effects and toxicity.

-

Exploring Novel Therapeutic Areas: Systematically screening compound libraries against diverse biological targets to uncover new activities beyond oncology and infectious diseases.

-

Structure-Based Drug Design: Obtaining co-crystal structures of inhibitors bound to their target proteins to rationally guide the design of next-generation compounds with improved binding kinetics and efficacy.[11]

The versatility and proven track record of the 2-aminopyrimidine core, enhanced by the strategic placement of a fluorine atom, ensures that this compound will remain a valuable scaffold in the quest for new and improved medicines.

References

- 1. Therapeutic strategies with oral fluoropyrimidine anticancer agent, S-1 against oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improved anti-Tumor Activity of the Fluoropyrimidine Polymer CF10 in pre-Clinical Colorectal Cancer Models thru Distinct Mechanistic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjarr.com [wjarr.com]

- 14. bcc.bas.bg [bcc.bas.bg]

- 15. 5-Fluoro-N-methylpyrimidin-2-amine|CAS 163082-52-8 [benchchem.com]

An In-depth Technical Guide to 5-Fluoro-2-methylpyrimidin-4-amine (CAS Number: 1416372-67-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylpyrimidin-4-amine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous motif in biologically active compounds, and the introduction of a fluorine atom can profoundly influence physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a particular focus on its role as a versatile building block in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While experimentally determined data is limited, a combination of published experimental values and predicted properties provides a useful profile for this compound.

| Property | Value | Source |

| CAS Number | 1416372-67-2 | N/A |

| Chemical Formula | C₅H₆FN₃ | --INVALID-LINK-- |

| Molecular Weight | 127.12 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Melting Point | 142.7–143.9 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 209.2 ± 20.0 °C at 760 mmHg | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

Synthesis and Characterization

A reliable and efficient synthesis of this compound has been reported, providing researchers with a clear pathway to obtain this valuable intermediate.[1] The synthesis involves the cyclocondensation of an amidine hydrochloride with a fluorinated building block.

Experimental Protocol: Synthesis of this compound[1]

A detailed, step-by-step methodology for the synthesis is provided below:

-

Reaction Setup: In a suitable reaction vessel, dissolve acetamidine hydrochloride in an appropriate solvent such as ethanol.

-

Addition of Fluorinated Precursor: To the stirred solution, add potassium-(Z)-2-cyano-2-fluoroethenolate.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to afford pure this compound.

Characterization Data[1]

-

¹H NMR (300 MHz, DMSO-d₆): Spectral data is available in the supporting information of the cited literature.[1]

-

¹³C NMR (75 MHz, DMSO-d₆): Spectral data is available in the supporting information of the cited literature.[1]

-

High-Resolution Mass Spectrometry (HRMS): Calculated and found values for the protonated molecule [M+H]⁺ are reported in the literature, confirming the elemental composition.[1]

References

The Fluorinated Pyrimidines: A Technical Guide to Their Discovery, Mechanism, and Therapeutic Evolution

Introduction: A Rational Approach to Cancer Chemotherapy

The story of fluorinated pyrimidines is a landmark in the history of rational drug design. It began with a simple, yet profound observation: some tumors utilize the pyrimidine base uracil more rapidly than normal tissues.[1] This metabolic vulnerability offered a tantalizing target for antimetabolite chemotherapy. This guide provides an in-depth exploration of the discovery, mechanisms of action, and the subsequent evolution of this critical class of therapeutic agents, intended for researchers, scientists, and professionals in the field of drug development.

Part 1: The Genesis of a New Therapeutic Class

The Pioneering Work of Heidelberger and Duschinsky

In the mid-1950s, the concept of targeting cancer's metabolic machinery was gaining traction. Following the observation in 1954 by Abraham Cantarow and Karl Paschkis that liver tumors preferentially absorbed radioactive uracil, Dr. Charles Heidelberger hypothesized that an analogue of uracil could act as an antimetabolite, disrupting this process.[2] Heidelberger, who had prior experience with the enzymatic inhibitory properties of fluorine, proposed the synthesis of a uracil molecule with a fluorine atom at the 5-position.[2][3]

This led to a pivotal collaboration with chemist Robert Duschinsky at Hoffmann-La Roche, who, along with his colleagues, successfully synthesized 5-fluorouracil (5-FU) in 1957.[4][5][6][7] Their seminal publication in Nature, "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds," detailed the potent inhibition of tumor growth in mice by 5-FU, heralding the arrival of a new era in cancer chemotherapy.[8] The first clinical findings of 5-FU's activity in human cancers were reported in 1958.[2]

Expansion to Antifungal Therapy: The Story of Flucytosine

Interestingly, the journey of fluorinated pyrimidines was not confined to oncology. In the same year that 5-FU was synthesized, another fluorinated pyrimidine analogue, 5-fluorocytosine (flucytosine or 5-FC), was also created.[7][9][10] Initially investigated as an anticancer agent, it was found to be insufficiently effective.[7] However, its potent antifungal activity was later discovered, and it was introduced as an antimycotic agent.[7] Flucytosine remains an important therapeutic option, particularly in combination therapy, for serious systemic fungal infections.[7][9][11]

Part 2: Unraveling the Mechanism of Action

The cytotoxic effects of fluorinated pyrimidines are multifaceted, stemming from their ability to disrupt DNA synthesis, RNA function, and essential enzymatic pathways.

The Central Role of Thymidylate Synthase Inhibition

The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[1][2][3]

Metabolic Activation Pathway of 5-Fluorouracil

Caption: Metabolic activation of 5-Fluorouracil (5-FU) to its active metabolites.

Intravenously administered 5-FU is converted intracellularly to several active metabolites.[12] One of the most critical is fluorodeoxyuridine monophosphate (FdUMP).[1][13] FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate, effectively blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[1] This leads to a depletion of thymidine, an essential precursor for DNA synthesis and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[2][3][13]

RNA and DNA-Directed Cytotoxicity

Beyond its effects on thymidylate synthase, 5-FU exerts its cytotoxicity through incorporation into both RNA and DNA.[1][13]

-

RNA Disruption: 5-FU can be converted to fluorouridine triphosphate (FUTP), which is then incorporated into various RNA species in place of uridine.[2][12] This incorporation disrupts RNA processing and function, including pre-rRNA processing, tRNA modifications, and pre-mRNA splicing.[12][13]

-

DNA Damage: The conversion of 5-FU to fluorodeoxyuridine triphosphate (FdUTP) allows for its misincorporation into DNA.[13] The presence of this fraudulent base in the genome is correlated with 5-FU's cytotoxic effects in mammalian cells.[13]

Mechanism of Action of Flucytosine

Flucytosine's antifungal activity relies on the unique enzymatic machinery present in fungal cells.[14]

Mechanism of Action of Flucytosine

Caption: Intracellular conversion and mechanism of action of Flucytosine.

Susceptible fungal cells take up flucytosine via the enzyme cytosine permease.[7] Once inside the cell, the fungal-specific enzyme cytosine deaminase converts flucytosine to 5-FU.[7][14][15] From this point, the cytotoxic cascade mirrors that of 5-FU in cancer cells, with subsequent conversion to metabolites that inhibit both RNA and DNA synthesis.[7][11][15] The absence of cytosine deaminase in mammalian cells provides the basis for flucytosine's selective toxicity against fungi.[14]

Part 3: The Evolution of Fluoropyrimidine Therapeutics

While 5-FU proved to be a valuable therapeutic agent, its clinical use was hampered by a short half-life, variable oral bioavailability, and a narrow therapeutic index.[16] These limitations spurred the development of strategies to enhance its efficacy and convenience.

Biochemical Modulation: Enhancing 5-FU's Potency

A key breakthrough in optimizing 5-FU therapy was the concept of biochemical modulation, which aims to selectively enhance its antitumor effects.[17] The most successful example of this is the co-administration of 5-FU with leucovorin (folinic acid).[18][19] Leucovorin expands the intracellular pool of 5,10-methylenetetrahydrofolate, which stabilizes the inhibitory ternary complex formed between FdUMP and thymidylate synthase, thereby prolonging the inhibition of DNA synthesis.[18][20] This combination has been shown to improve response rates and has become a cornerstone of many chemotherapy regimens for colorectal cancer.[18][19]

The Advent of Oral Fluoropyrimidines

The desire for a more convenient and patient-friendly alternative to intravenous 5-FU infusions led to the development of oral fluoropyrimidine prodrugs.[21][22] These agents are absorbed intact from the gastrointestinal tract and are subsequently converted to 5-FU in the body.

Two main strategies have been employed in the design of these oral agents:

-

Prodrugs of 5-FU:

-

Tegafur: A prodrug of 5-FU that is gradually converted to the active drug.[4] It is often co-administered with other agents to enhance its activity and reduce toxicity.[4]

-

Capecitabine: An oral prodrug that is converted to 5-FU through a three-step enzymatic cascade.[21] The final conversion step is catalyzed by thymidine phosphorylase, an enzyme that is found in higher concentrations in tumor tissue compared to normal tissue.[21] This tumor-selective activation is designed to maximize the local cytotoxic effects while minimizing systemic toxicity.[21]

-

-

Co-administration with DPD Inhibitors:

-

The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, breaking down over 80% of the administered dose.[13][23] Co-administering 5-FU or its prodrugs with a DPD inhibitor can prevent this rapid degradation, leading to more sustained and predictable plasma concentrations of 5-FU.[16] Formulations like UFT (tegafur and uracil) and S-1 (tegafur, gimeracil - a DPD inhibitor, and oteracil - a gastrointestinal protectant) utilize this approach.[4][5]

-

Comparative Pharmacokinetics

The development of oral fluoropyrimidines has significantly altered the pharmacokinetic profile compared to intravenous 5-FU, offering sustained drug exposure.

| Parameter | Intravenous 5-Fluorouracil (5-FU) | Oral Capecitabine | Oral Tegafur-Uracil (UFT) |

| Route of Administration | Intravenous | Oral | Oral |

| Bioavailability (%) | 100 | ~70 (as 5'-DFUR) | Tegafur is well absorbed |

| Time to Peak Plasma Conc. (Tmax) | Minutes | ~1-2 hours | ~1 hour |

| Elimination Half-life (t½) | 8-20 minutes | ~0.5-1 hour (Capecitabine) | ~11 hours (Tegafur) |

| Data compiled from reference[2] |

Part 4: Experimental Protocols and Data

Synthesis of 5-Fluorouracil: A Representative Protocol

The original synthesis of 5-fluorouracil by Duschinsky and colleagues involved the reaction of isothiourea salts with α-fluoro-β-ketoester enolates.[3] While effective, this method utilized highly toxic reagents.[3] Subsequent methods have been developed to improve safety and yield. The following is a representative synthesis based on the direct fluorination of uracil, a more modern approach.

Experimental Workflow for 5-FU Synthesis

Caption: A simplified workflow for the synthesis of 5-Fluorouracil.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve uracil in an appropriate solvent, such as trifluoroacetic acid, to a specified concentration (e.g., 7% w/v).[12]

-

Temperature Control: Cool the reaction mixture to a controlled temperature, for instance, -10°C, using a suitable cooling bath.[12]

-

Fluorination: Introduce a diluted mixture of fluorine gas (e.g., 20% in nitrogen) into the stirred uracil solution at a controlled rate.[12] The molar ratio of fluorine to uracil is typically in slight excess (e.g., 1.2:1).[12]

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as HPLC, until the starting material is consumed.

-

Quenching and Work-up: Upon completion, quench the reaction. The crude product is then isolated.

-

Purification: Purify the crude 5-fluorouracil by recrystallization from a suitable solvent (e.g., water) or by column chromatography to obtain the final product of high purity.[19]

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds like 5-FU.

Experimental Workflow for MTT Assay